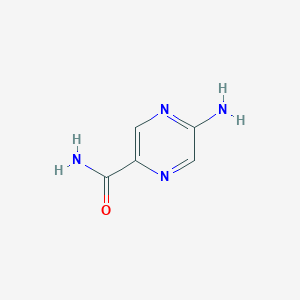

5-Aminopyrazine-2-carboxamide

Description

BenchChem offers high-quality 5-Aminopyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminopyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVGJSUOZDZWBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502954 |

Source

|

| Record name | 5-Aminopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89323-09-1 |

Source

|

| Record name | 5-Aminopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Aminopyrazine-2-carboxamide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-aminopyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide furnishes a plausible and detailed synthetic protocol based on established methods for analogous pyrazine carboxamides. Furthermore, it presents a comparative analysis of characterization data from closely related compounds to predict and understand the physicochemical properties of 5-aminopyrazine-2-carboxamide.

Synthesis of 5-Aminopyrazine-2-carboxamide

The synthesis of 5-aminopyrazine-2-carboxamide can be effectively achieved from its corresponding carboxylic acid precursor, 5-aminopyrazine-2-carboxylic acid. The primary transformation involves the formation of an amide bond, a cornerstone reaction in organic and medicinal chemistry. Several methods are applicable for this conversion, generally proceeding through the activation of the carboxylic acid moiety followed by amination.

A robust and widely employed method involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This approach is favored for its mild reaction conditions and the generation of gaseous byproducts, which simplifies purification.

Experimental Protocol: Synthesis via CDI Coupling

This protocol is adapted from methodologies reported for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Materials:

-

5-Aminopyrazine-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ammonia solution (e.g., 7N in Methanol or aqueous solution)

-

Anhydrous Diethyl Ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration setup)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.

-

To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the activated N-acylimidazole intermediate. The progress of the activation can be monitored by the evolution of carbon dioxide gas.

-

-

Amidation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of ammonia (a significant excess, e.g., 5-10 equivalents) to the activated carboxylic acid derivative.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the amidation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, pour the mixture into cold water.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-aminopyrazine-2-carboxamide.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization

The structural elucidation and confirmation of the synthesized 5-aminopyrazine-2-carboxamide would rely on a combination of spectroscopic techniques. Below is a summary of the expected characterization data, based on the analysis of structurally similar aminopyrazine carboxamide derivatives.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Range |

| Molecular Formula | C₅H₆N₄O |

| Molecular Weight | 138.13 g/mol |

| Appearance | Expected to be a solid (e.g., white to pale yellow) |

| Melting Point (°C) | Expected to be in the range of 200-300 °C |

| Solubility | Likely soluble in DMSO, sparingly soluble in water and common organic solvents |

Spectroscopic Data (Predicted and Comparative)

The following table summarizes the expected spectroscopic features of 5-aminopyrazine-2-carboxamide, with comparative data from related N-substituted 5-amino-N-phenylpyrazine-2-carboxamides.[1]

| Spectroscopic Technique | Expected Features for 5-Aminopyrazine-2-carboxamide | Comparative Data for N-substituted 5-amino-N-phenylpyrazine-2-carboxamides[1] |

| ¹H NMR (in DMSO-d₆) | - Singlet for the amide protons (CONH₂) - Two singlets or doublets for the pyrazine ring protons - Singlet for the amino protons (NH₂) | - CONH proton: δ 9.90-10.57 ppm (singlet) - Pyrazine H3 and H6 protons: δ 8.62 and 7.92 ppm (singlets/doublets) - NH₂ protons: δ ~7.3 ppm (broad singlet) |

| ¹³C NMR (in DMSO-d₆) | - Signal for the amide carbonyl carbon (C=O) - Signals for the pyrazine ring carbons | - Amide C=O: δ ~162-163 ppm - Pyrazine ring carbons: δ ~130-158 ppm |

| IR Spectroscopy (cm⁻¹) | - N-H stretching vibrations for the amino and amide groups - C=O stretching vibration for the amide carbonyl - C-N stretching and ring vibrations | - N-H stretches (NH, NH₂): 3100-3500 cm⁻¹ - C=O stretch (CONH): ~1670 cm⁻¹ - Aromatic C=C and C=N stretches: 1400-1600 cm⁻¹ |

| Mass Spectrometry (MS) | - Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 138 or 139, respectively. | - Consistent with the calculated molecular weights of the respective derivatives. |

Visualizing the Workflow

The following diagrams illustrate the general synthetic and characterization workflow for 5-aminopyrazine-2-carboxamide.

Caption: General workflow for the synthesis of 5-Aminopyrazine-2-carboxamide.

Caption: Workflow for the characterization of 5-Aminopyrazine-2-carboxamide.

Conclusion

This technical guide outlines a practical approach to the synthesis and characterization of 5-aminopyrazine-2-carboxamide. While direct and detailed literature on this specific compound is sparse, the provided methodologies, based on the synthesis of closely related analogues, offer a solid foundation for its preparation and structural verification. The comparative characterization data serves as a valuable reference for researchers and scientists working on the development of novel pyrazine-based compounds. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental procedures should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Aminopyrazine-2-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific molecule, this guide presents a combination of calculated values, data from the closely related and well-studied antitubercular drug pyrazinamide, and detailed standard experimental protocols for the determination of these critical parameters.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to understanding its behavior, from formulation and manufacturing to its pharmacokinetic and pharmacodynamic profile. Key parameters such as solubility, lipophilicity, and ionization state are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).

Data Summary

The following table summarizes the available quantitative data for 5-Aminopyrazine-2-carboxamide and its structural analog, pyrazinamide. This allows for a comparative assessment and provides a foundational dataset for research and development activities.

| Property | 5-Aminopyrazine-2-carboxamide | Pyrazinamide (for comparison) |

| Chemical Structure |  |  |

| CAS Number | 89323-09-1[1] | 98-96-4[2] |

| Molecular Formula | C₅H₆N₄O[1][3] | C₅H₅N₃O[2] |

| Molecular Weight | 138.13 g/mol [1][3] | 123.11 g/mol [2] |

| Melting Point | No experimental data available. | 189 - 191 °C |

| Solubility (in water) | No experimental data available. Predicted to be soluble. | 15 mg/mL[4] |

| pKa (acidic) | No experimental data available. | Not applicable. |

| pKa (basic) | No experimental data available. | ~0.5 (for the pyrazine nitrogen)[4] |

| LogP | -0.8 (Calculated)[3] | -0.6 (Experimental)[2] |

| Topological Polar Surface Area (TPSA) | 94.9 Ų[3] | 68.9 Ų[2] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the standard experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Principle: The temperature at which a crystalline solid transitions to a liquid is measured. Pure compounds typically exhibit a sharp melting point range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 5-Aminopyrazine-2-carboxamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Methodology:

-

Preparation: An excess amount of solid 5-Aminopyrazine-2-carboxamide is added to a known volume of the solvent (e.g., water, phosphate buffer at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of 5-Aminopyrazine-2-carboxamide in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a compound at different pH values.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Sample Preparation: A known concentration of 5-Aminopyrazine-2-carboxamide is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously measured with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its distribution between an aqueous and an organic phase.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

-

Preparation: A known amount of 5-Aminopyrazine-2-carboxamide is dissolved in a mixture of n-octanol and water (pre-saturated with each other) in a sealed container.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Phase Separation: The n-octanol and water layers are carefully separated.

-

Quantification: The concentration of 5-Aminopyrazine-2-carboxamide in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Proposed Mechanism of Action of Pyrazinamide

Given the structural similarity, the established mechanism of action for pyrazinamide provides a valuable framework for understanding the potential biological activity of 5-Aminopyrazine-2-carboxamide. The following diagram illustrates the key steps in pyrazinamide's activation and proposed targets within Mycobacterium tuberculosis.[5][6][7][8][9]

Caption: Proposed mechanism of action for Pyrazinamide.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram outlines the logical steps involved in determining the equilibrium solubility of a compound using the shake-flask method.[10][11][12][13]

Caption: Workflow for shake-flask solubility determination.

References

- 1. chemscene.com [chemscene.com]

- 2. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminopyrazine carboxamide | C5H6N4O | CID 280292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazinamide | 98-96-4 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 7. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

The Core Mechanism of Action of 5-Aminopyrazine-2-carboxamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5-aminopyrazine-2-carboxamide and its structurally related derivatives. While 5-aminopyrazine-2-carboxamide itself is a core scaffold, its biological activity is significantly influenced by substitutions on the pyrazine ring and the carboxamide nitrogen. This document synthesizes findings from various studies, focusing on the antimicrobial and anticancer properties of these compounds. We present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 5-Aminopyrazine-2-carboxamide serves as a crucial building block for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of activities, including antimycobacterial, antibacterial, antiviral, and anticancer effects. Understanding the precise mechanism of action is paramount for the rational design of more potent and selective drug candidates. This guide delves into the current understanding of how these molecules exert their biological effects at a molecular level.

Antimicrobial Mechanism of Action

Derivatives of aminopyrazine-2-carboxamide have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis. The mechanism of action appears to differ from that of the structurally similar antitubercular drug pyrazinamide, offering potential for activity against resistant strains.

Inhibition of Prolyl-tRNA Synthetase (ProRS)

A primary mechanism of action for certain 3-acylaminopyrazine-2-carboxamide derivatives is the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS).[1][2] This enzyme is essential for protein synthesis, catalyzing the attachment of proline to its corresponding tRNA. By competitively binding to the ATP-binding site of ProRS, these compounds mimic the adenine core of ATP, thereby blocking the enzyme's function and leading to the cessation of protein synthesis and bacterial death.[1] The unsubstituted carboxamide at the C-2 position plays a critical role in this interaction through hydrogen bonding with the enzyme.[1]

References

The Ascendant Therapeutic Potential of 5-Aminopyrazine-2-carboxamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, 5-aminopyrazine-2-carboxamide and its analogues are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, anti-infective, and kinase inhibitory properties. This document synthesizes available quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Pyrazine and its derivatives are integral to the development of numerous therapeutic agents. The 5-aminopyrazine-2-carboxamide core, in particular, has been the subject of extensive research, leading to the discovery of potent molecules with diverse biological activities. These activities stem from the unique electronic properties of the pyrazine ring and the ability of the carboxamide and amino groups to form crucial hydrogen bond interactions with biological targets. This guide will delve into the key therapeutic areas where these derivatives have shown promise.

Anticancer Activity

Derivatives of 5-aminopyrazine-2-carboxamide have exhibited significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, most notably through the inhibition of protein kinases.

Kinase Inhibition

Several 5-aminopyrazine-2-carboxamide derivatives have been identified as potent inhibitors of various kinases that are often dysregulated in cancer.

Aminopyrazine derivatives have been explored as inhibitors of the mitotic kinase Nek2.[1]

Aminopyrazole carboxamide derivatives have been identified as potent covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways.[2]

3-Amino-pyrazine-2-carboxamide derivatives have been designed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key driver in various cancers.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-aminopyrazine-2-carboxamide derivatives.

| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 20 (R' = 4-CF3) | HepG2 | Cytotoxicity | 41.4 | [3] |

| Compound 10 | HepG2 | Cytotoxicity | 389 | [3] |

| Compound 16 | HepG2 | Cytotoxicity | >250 | [3] |

| Compound 17 | HepG2 | Cytotoxicity | >50 | [3] |

Anti-infective Activity

5-Aminopyrazine-2-carboxamide derivatives have been evaluated for their activity against a range of pathogens, including bacteria, fungi, viruses, and mycobacteria.

Antibacterial and Antifungal Activity

A number of derivatives have shown inhibitory activity against various bacterial and fungal strains of clinical significance.

Antiviral Activity

Certain 5-amino-N-phenylpyrazine-2-carboxamides have demonstrated moderate activity against influenza A viruses.

Antimycobacterial Activity

While some earlier series of 5-aminopyrazinamide derivatives with a free amino group at position 5 showed no significant antimycobacterial activity, other structural modifications have yielded compounds with notable activity.[3] For instance, 5-alkylamino-N-phenylpyrazine-2-carboxamides have shown significant activity against M. tuberculosis H37Rv.

Quantitative Anti-infective Data

The following tables summarize the in vitro anti-infective activity of selected 5-aminopyrazine-2-carboxamide derivatives.

Table 2: Antibacterial and Antifungal Activity

| Compound ID/Name | Bacterial Strain | MIC (µM) | Fungal Strain | MIC (µM) | Reference |

| Compound 3 | Staphylococcus aureus | 62.5 | - | - | [4][5] |

| Compound 11 | Pseudomonas aeruginosa | 250 | - | - | [4] |

| Compound 10 | Various | 250-500 | Trichophyton interdigitale | 62.5 | [3] |

| Compound 11 | Various | 250 | Trichophyton interdigitale | 125 | [3] |

| Compound 20 (R' = 4-CF3) | S. aureus, MRSA, S. epidermidis | 31.25 - 62.5 | Trichophyton interdigitale | 62.5 | [3] |

Table 3: Antiviral Activity against Influenza A Viruses

| Compound ID/Name | Virus Strain | EC50 (µM) | CC50 (µM) | Reference |

| Compound 5 | Influenza A/H1N1 | 35 | >100 | [4] |

| Compound 6 | Influenza A/H1N1 | 45 | >100 | [4] |

| Compound 7 | Influenza A/H1N1 | 25 | >100 | [4] |

Table 4: Antimycobacterial Activity

| Compound ID/Name | Mycobacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| 5-alkylamino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 0.78 - 3.13 | ~3 - 12 | [5] |

| Compound 17 | M. tuberculosis H37Rv | 12.5 | 46 | [3][6] |

Experimental Protocols

Synthesis of 5-Amino-N-phenylpyrazine-2-carboxamides

A general method for the synthesis of 5-amino-N-phenylpyrazine-2-carboxamides involves the amination of a 5-chloropyrazine precursor.[4]

-

Starting Material: 5-chloro-N-phenylpyrazine-2-carboxamide derivatives.

-

Reagents: Aqueous solution of ammonia, Methanol (co-solvent).

-

Procedure:

-

The starting 5-chloro derivative is placed in a closed tube.

-

A solution of aqueous ammonia in methanol is added.

-

The reaction is subjected to microwave irradiation. The closed system allows the reaction to proceed above the atmospheric boiling point of the solvents under elevated pressure, preventing the escape of volatile ammonia.

-

The product is purified after the reaction is complete.

-

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various assay formats, such as radiometric or luminescence-based methods.

-

Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase reaction buffer, test compounds, microplates, and detection reagents.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature.

-

Stop the reaction and quantify the kinase activity using an appropriate detection method (e.g., measuring the incorporation of radiolabeled phosphate or the amount of ADP produced).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell lines, culture medium, MTT solution, solubilization solution (e.g., DMSO), 96-well plates, and a microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

-

Materials: Microbial strains, broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), test compounds, 96-well microplates, and an incubator.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain.

-

Add the microbial inoculum to each well of the microplate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

-

Materials: Host cell line (e.g., MDCK for influenza), virus stock, culture medium, test compounds, 96-well plates, and a microscope.

-

Procedure:

-

Seed host cells in a 96-well plate and grow to confluency.

-

Treat the cells with different concentrations of the test compound.

-

Infect the cells with a specific amount of virus.

-

Include a cell control (no virus), a virus control (no compound), and a positive control (a known antiviral drug).

-

Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (e.g., 48-72 hours).

-

Visually assess the percentage of CPE in each well under a microscope.

-

The EC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by 5-aminopyrazine-2-carboxamide derivatives and a generalized experimental workflow.

Conclusion

5-Aminopyrazine-2-carboxamide derivatives represent a versatile and promising scaffold in modern drug discovery. The diverse biological activities, including potent anticancer, antibacterial, antiviral, and antimycobacterial effects, highlight the therapeutic potential of this chemical class. The ability of these compounds to inhibit key enzymes such as kinases provides a clear mechanism for their anticancer properties. Further optimization of the 5-aminopyrazine-2-carboxamide core, guided by the structure-activity relationships and mechanistic insights discussed in this guide, is expected to lead to the development of novel and effective therapeutic agents. This document serves as a foundational resource for researchers dedicated to advancing the clinical translation of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The 5-Aminopyrazine-2-carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazine-2-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of this important pharmacophore, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical molecular interactions and synthetic pathways. Its derivatives have shown considerable promise in the development of novel therapeutic agents, particularly in the realms of oncology, virology, and microbiology.

Synthetic Strategies and Methodologies

The synthesis of 5-aminopyrazine-2-carboxamide derivatives typically involves multi-step sequences, often commencing from commercially available pyrazine precursors. A common strategy involves the initial formation of a pyrazine-2-carboxylic acid, followed by amidation and subsequent functionalization of the amino group.

General Synthetic Workflow

A generalized synthetic route to N-substituted 3-aminopyrazine-2-carboxamides is outlined below. This process often begins with the esterification of the corresponding carboxylic acid, followed by amidation.

Caption: General synthetic scheme for N-substituted 3-aminopyrazine-2-carboxamides.

A frequently employed method for the synthesis of N-benzyl derivatives involves the esterification of 3-aminopyrazine-2-carboxylic acid in methanol with sulfuric acid, followed by microwave-assisted amidation with the appropriate benzylamine in the presence of ammonium chloride.[1] Another approach utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid for subsequent amidation.[1]

Experimental Protocol: Synthesis of N-benzyl-3-aminopyrazine-2-carboxamides[1]

-

Esterification: 3-Aminopyrazine-2-carboxylic acid (15.8 mmol) is dissolved in methanol (250 mL) and cooled to 0°C. Concentrated sulfuric acid (3.2 mL) is added dropwise. The reaction mixture is stirred at room temperature for 48 hours.

-

Work-up: The mixture is poured into water (27 mL) and neutralized to pH 7 with sodium bicarbonate. The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is filtered and collected.

-

Amidation: Methyl 3-aminopyrazine-2-carboxylate (0.65 mmol), a substituted benzylamine (1.95 mmol), and ammonium chloride (0.19 mmol) are combined in methanol (2 mL) in a microwave reaction tube.

-

Microwave Synthesis: The reaction is heated in a microwave reactor. The specific time and temperature are dependent on the substrate.

-

Purification: The resulting product is purified by an appropriate method, such as crystallization or chromatography, to yield the desired N-benzyl-3-aminopyrazine-2-carboxamide.

Pharmacological Activities and Quantitative Data

Derivatives of the 5-aminopyrazine-2-carboxamide scaffold have demonstrated a wide array of pharmacological activities. Below are tables summarizing some of the key quantitative data for their antimycobacterial, antibacterial, and anticancer effects.

Antimycobacterial Activity

| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | 46 | [2] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | - | 6 | [3] |

| 3-[(4-chlorobenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | - | 42 | [3] |

Antibacterial and Antifungal Activity

| Compound | Target Organism | MIC (µM) | Reference |

| 5-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Pseudomonas aeruginosa | 250 | [2] |

| 3-amino-N-heptylpyrazine-2-carboxamide | Various bacterial strains | 250 | [2] |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 31.25 | [2] |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 62.5 | [2] |

Anticancer Activity (Kinase Inhibition)

| Compound | Target Kinase | IC50 (nM) | Reference |

| Gilteritinib (a pyrazine-2-carboxamide drug) | FLT3/AXL | - | [4] |

| Darovasertib (a pyrazine-2-carboxamide derivative) | PKC | - | [4] |

| Prexasertib (a pyrazine-based CHK1 inhibitor) | CHK1 | 1.4 | [4] |

Mechanism of Action: Insights into Kinase Inhibition

A significant portion of the anticancer activity of aminopyrazine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways. Structural biology studies have provided detailed insights into their mechanism of action.

Inhibition of Nek2 Kinase

Certain aminopyrazine inhibitors have been shown to bind to an unusual, inactive conformation of the mitotic kinase Nek2, known as the "Tyr-down" conformation.[5] This binding mode prevents the kinase from adopting its active state, thereby inhibiting both its autophosphorylation and the phosphorylation of its substrates.

Caption: Inhibition of Nek2 kinase by stabilizing an inactive conformation.

The aminopyrazine core typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[5] Substituents on the pyrazine ring can then occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[5]

Biological Assay Protocols

The evaluation of the pharmacological activity of 5-aminopyrazine-2-carboxamide derivatives requires a suite of standardized biological assays.

Protocol: Minimum Inhibitory Concentration (MIC) Assay[6]

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Protocol: Kinase Inhibition Assay[5][7]

-

Reagents: Prepare solutions of the kinase, a suitable substrate (often a peptide), ATP, and the test inhibitor at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a set period.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays (e.g., using phosphospecific antibodies).

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Anticancer Signaling Pathways

The anticancer effects of 5-aminopyrazine-2-carboxamide derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. While specific pathways can vary depending on the compound and cancer type, a general model involves the induction of apoptosis.

Caption: A potential signaling pathway for anticancer activity.

Inhibition of key kinases by these compounds can disrupt signaling cascades that are essential for cancer cell survival. This can lead to the activation of the intrinsic or extrinsic apoptotic pathways, ultimately resulting in programmed cell death.

References

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 5-Aminopyrazine-2-carboxamide (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 5-Aminopyrazine-2-carboxamide, a key heterocyclic amide with significant potential in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific compound, this guide leverages data from closely related structural analogs to provide a comprehensive analytical profile, encompassing Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-Aminopyrazine-2-carboxamide, based on the analysis of similar pyrazine derivatives.[1] These values serve as a robust reference for the identification and characterization of this compound.

¹H NMR (Proton NMR) Data

The expected ¹H NMR chemical shifts for 5-Aminopyrazine-2-carboxamide are presented below. The pyrazine ring protons typically appear as doublets in the aromatic region, while the amide and amine protons are also expected in distinct regions of the spectrum.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (Pyrazine Ring) | ~8.20 | d | ~1.5 |

| H6 (Pyrazine Ring) | ~7.80 | d | ~1.5 |

| -CONH₂ (Amide) | 8.80 - 10.85 (in DMSO-d₆) | s (broad) | - |

| -NH₂ (Amine) | ~7.50 | s (broad) | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The solvent can significantly influence the chemical shifts of labile protons (-CONH₂ and -NH₂). The data for the amide proton is based on derivatives measured in DMSO-d₆.[1]

¹³C NMR (Carbon-13 NMR) Data

The anticipated ¹³C NMR chemical shifts for 5-Aminopyrazine-2-carboxamide are outlined below. The carboxamide carbon is a key diagnostic signal, typically found significantly downfield.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Amide Carbonyl) | 163 - 167 |

| C2 (Pyrazine Ring) | ~155 |

| C5 (Pyrazine Ring) | ~147 |

| C3 (Pyrazine Ring) | ~131 |

| C6 (Pyrazine Ring) | ~126 |

Note: The chemical shifts are based on data from various aminopyrazine-2-carboxamide derivatives.[1]

IR (Infrared) Spectroscopy Data

The characteristic infrared absorption frequencies for 5-Aminopyrazine-2-carboxamide are crucial for identifying its functional groups. The table below highlights the key vibrational modes.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Amine & Amide) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide I) | Stretching | 1685 - 1640 |

| N-H (Amine/Amide) | Bending (Scissoring) | 1650 - 1580 |

| C=N & C=C (Aromatic Ring) | Stretching | 1600 - 1400 |

Note: The C=O stretching frequency is a strong and characteristic band for the amide group.[1][2]

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for 5-Aminopyrazine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.[3]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-Aminopyrazine-2-carboxamide.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.[3]

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Temperature: 298 K.[3]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Aminopyrazine-2-carboxamide.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.[4]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid 5-Aminopyrazine-2-carboxamide sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[4]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrazine derivative like 5-Aminopyrazine-2-carboxamide, a process central to drug discovery and development.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Anticancer Activity: Targeting Fibroblast Growth Factor Receptors (FGFR)

An In-depth Technical Guide to the Therapeutic Targets of 5-Aminopyrazine-2-carboxamide Analogs

Executive Summary: The pyrazine scaffold is a privileged motif in medicinal chemistry, and its derivatives, particularly 5-aminopyrazine-2-carboxamide analogs, are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their potential therapeutic targets in oncology and infectious diseases. This document synthesizes quantitative data from recent studies, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes key mechanisms and pathways to facilitate further research and drug development. The primary therapeutic targets identified include Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy and mycobacterial Prolyl-tRNA Synthetase (ProRS) for the treatment of tuberculosis.

A significant area of investigation for pyrazine-2-carboxamide derivatives is their potential as anticancer agents, specifically as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Genetic abnormalities in FGFRs are linked to various malignant cancers, making them a crucial target for targeted cancer therapy.[1]

Mechanism of Action

Analogs of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been designed as novel FGFR inhibitors.[1] These compounds are developed by scaffold hopping from existing pyrimidine-based inhibitors.[1] The mechanism involves the inhibitor binding to the ATP-binding site of the FGFR kinase domain, preventing the activation of downstream signaling pathways crucial for cell growth, proliferation, and migration.[1][2] The inhibition of FGFR blocks major signaling cascades, including the MAPK, AKT, and PLCγ pathways.[1] Molecular docking studies suggest that these pyrazine derivatives can effectively fit within the binding site of FGFR2.[1][2]

Caption: Inhibition of FGFR by a 5-aminopyrazine-2-carboxamide analog blocks downstream MAPK and AKT pathways.

Quantitative Data: In Vitro FGFR Inhibition

Structure-activity relationship (SAR) studies have led to the identification of potent pan-FGFR inhibitors. Compound 18i emerged as a lead compound with significant activity against FGFR1-4.[1]

| Compound | Target | IC₅₀ (nM) |

| 18i | FGFR1 | 1.5 |

| FGFR2 | 0.8 | |

| FGFR3 | 2.1 | |

| FGFR4 | 1.2 | |

| Source: Data synthesized from ACS Medicinal Chemistry Letters.[1] |

Experimental Protocols

Synthesis of 3-Amino-pyrazine-2-carboxamide FGFR Inhibitors (General Protocol): The synthesis of these derivatives involves a multi-step process. A key intermediate is prepared via nitro group reduction and amide condensation.[1] The final compounds are typically synthesized through Suzuki cross-coupling reactions, where various boronic acids or boronate esters are coupled to a pyrazine core structure in the presence of a palladium catalyst like Pd(dppf)Cl₂–CH₂Cl₂ and a base such as Na₂CO₃.[1] The reactions are often carried out in a solvent mixture like 1,4-dioxane/H₂O at elevated temperatures.[1]

In Vitro FGFR Kinase Assay: The inhibitory activity of the synthesized compounds against FGFR kinases is determined using a biochemical assay. This typically involves incubating the recombinant human FGFR1/2/3/4 enzymes with the test compound at various concentrations, a substrate (e.g., a poly(Glu, Tyr) peptide), and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through an ELISA-based method or by using radio-labeled ATP (³²P-ATP) and measuring its incorporation into the substrate. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curves.

Cell-Based Proliferation Assay: The antitumor activity of the compounds is evaluated in cancer cell lines with known FGFR abnormalities. Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. The IC₅₀ values are determined by plotting cell viability against the compound concentration.

Anti-infective Activity: Targeting Mycobacterial Prolyl-tRNA Synthetase (ProRS)

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[3] The molecular target for these compounds is believed to be the essential enzyme Prolyl-tRNA Synthetase (ProRS).[3]

Mechanism of Action

These analogs are designed as adenosine-mimicking derivatives.[3] They function as ATP-competitive inhibitors of mycobacterial ProRS. The inhibitor binds to the ATP-binding site within the enzyme's catalytic domain, preventing the ligation of proline to its corresponding tRNA.[3] This action halts protein synthesis, ultimately leading to bacterial death. This mechanism is distinct from that of currently used antitubercular agents, making these compounds effective against MDR strains.[3]

Caption: Competitive inhibition of mycobacterial ProRS by a 3-aminopyrazine-2-carboxamide analog.

Quantitative Data: Antimycobacterial Activity

Several 3-acylaminopyrazine-2-carboxamide derivatives have been evaluated for their in vitro activity against various mycobacterial strains. The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides.[3]

| Compound | R' Substituent | M. tuberculosis H37Rv MIC (µg/mL) |

| 17 | 2,4-dimethoxyphenyl | 12.5 |

| 10 | hexyl | 500 |

| 11 | heptyl | 250 |

| Source: Data synthesized from Molecules.[4] |

| Compound | R' Substituent | M. tuberculosis H37Rv MIC (µg/mL) |

| 4 | 4'-Iodo | 3.9 |

| 12 | 4'-Bromo | 1.95 - 3.9 |

| 15 | 4'-Chloro | 1.95 - 3.9 |

| Source: Data synthesized from International Journal of Molecular Sciences.[3] |

Experimental Protocols

Synthesis of 3-Acylaminopyrazine-2-carboxamide ProRS Inhibitors (General Protocol): The synthesis begins with a suitable 3-aminopyrazine-2-carboxamide core.[3] Acylation of the 3-amino group is performed using various acyl chlorides or carboxylic acids (with a coupling agent) to introduce different substituents. For instance, to produce 3-(4-nitrobenzamido)pyrazine-2-carboxamide, the core is reacted with 4-nitrobenzoyl chloride. Subsequent reduction of the nitro group, often using zinc and acetic acid in ethanol, yields the corresponding amino derivative.[3]

Antimycobacterial Susceptibility Testing (Broth Microdilution Method): The Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis (e.g., H37Rv strain) and other mycobacteria is determined using a standard broth microdilution method. The compounds are serially diluted in a suitable broth medium (e.g., Middlebrook 7H9) in 96-well microtiter plates. A standardized inoculum of the mycobacterial strain is added to each well. The plates are incubated at 37°C for a defined period (e.g., 7-14 days). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Anti-infective and Biological Activities

Beyond targeted anticancer and antimycobacterial applications, 5-aminopyrazine-2-carboxamide analogs have been evaluated for a broader range of biological effects.

Antibacterial and Antifungal Activity

Studies on various N-substituted 3-aminopyrazine-2-carboxamides and 5-amino-N-phenylpyrazine-2-carboxamides have revealed moderate to weak antibacterial and antifungal activities.[4][5][6] For example, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide showed moderate activity against Staphylococcus aureus with a MIC of 62.5 µM.[5][6] Among alkyl derivatives, antibacterial activity was observed to increase with the length of the carbon side chain.[4] Antifungal activity was noted in several structural subtypes, particularly against Trichophyton interdigitale and Candida albicans.[4]

Antiviral Activity

Several 5-amino-N-phenylpyrazine-2-carboxamide compounds demonstrated moderate antiviral activity against influenza A viruses, with activity levels in the tens of micromolar range.[5][6]

General Experimental Workflow

The discovery and evaluation of these bioactive compounds typically follow a structured workflow from chemical synthesis to biological characterization.

Caption: General workflow for the development of 5-aminopyrazine-2-carboxamide analogs.

Conclusion and Future Directions

Analogs of 5-aminopyrazine-2-carboxamide represent a versatile and promising scaffold for the development of novel therapeutics. The identification of specific molecular targets such as FGFRs and mycobacterial ProRS provides a strong foundation for rational drug design and optimization. The demonstrated efficacy against drug-resistant mycobacterial strains is particularly significant. Future research should focus on optimizing the potency and pharmacokinetic properties of lead compounds, expanding the investigation of their mechanisms of action, and exploring their potential against a wider range of therapeutic targets. The continued application of SAR studies, guided by molecular modeling and comprehensive biological evaluation, will be crucial in translating the therapeutic potential of this chemical class into clinical candidates.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 6. csfarmacie.cz [csfarmacie.cz]

An In-depth Technical Guide to 5-Aminopyrazine-2-carboxamide Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 5-aminopyrazine-2-carboxamide, a core scaffold for potent antiviral agents. The document delves into their synthesis, mechanism of action, and a comparative analysis of their biological activities, with a particular focus on the prominent antiviral drug favipiravir (T-705) and its close analogs.

Introduction to 5-Aminopyrazine-2-carboxamide Analogs

The pyrazine-carboxamide scaffold has been a subject of intensive research for over two decades, leading to the development of broad-spectrum antiviral compounds.[1][2] The most notable derivative is favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, T-705), which is approved for treating influenza infections in several countries and has been investigated for its efficacy against other RNA viruses, including SARS-CoV-2.[1][2] This guide explores the structure-activity relationships, pharmacokinetic properties, and the methodologies used to evaluate these promising antiviral agents.

Mechanism of Antiviral Activity

The primary mechanism of action for many antiviral pyrazine-carboxamide derivatives is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][3] These compounds are typically pro-drugs that require intracellular conversion to their active form.

In the case of favipiravir, it is metabolized by host cell enzymes into its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][3] This process involves an initial conversion to the ribose 5'-monophosphate (T-705-RMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), followed by subsequent phosphorylation to the triphosphate form by cellular kinases.[1] T-705-RTP then acts as a substrate for the viral RdRp, where it is incorporated into the nascent viral RNA strand, leading to chain termination and inhibition of viral replication.[4] The non-fluorinated analog, T-1105, follows a similar activation pathway to its active triphosphate form, T-1105-RTP.[1][5]

Quantitative Data on Antiviral Activity

The antiviral efficacy of 5-aminopyrazine-2-carboxamide analogs is typically quantified by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of Favipiravir (T-705) and Analogs against Various RNA Viruses

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.014 - 0.55 µg/mL | > 2000 µg/mL | > 3636 | [1] |

| Chikungunya virus (CHIKV) | Vero | 25 ± 3 | > 1000 | > 40 | [1] | |

| Zika virus | Vero | - | - | - | [6] | |

| SARS-CoV-2 | Vero E6 | 61.88 | > 400 | > 6.46 | [1][6] | |

| T-1105 | Influenza A (H1N1) | - | - | - | - | [5] |

| Chikungunya virus (CHIKV) | Vero | 7.0 ± 1 | > 1000 | > 142 | [1] | |

| Dengue virus (DENV) | - | 21 ± 0.7 | - | - | [1] | |

| Zika virus | Vero | 97.5 ± 6.8 | - | - | [6] | |

| T-1106 | Dengue virus (DENV) | - | 113 ± 11 | - | - | [1] |

| Yellow Fever Virus | Vero | > 369 | - | - | [7] | |

| Cyanorona-20 | SARS-CoV-2 | - | 0.45 | - | - | [5] |

Note: Original data in µg/mL. Conversion to µM requires the molecular weight of favipiravir (157.1 g/mol ).

Table 2: Antibacterial and Antifungal Activity of N-phenyl-5-aminopyrazine-2-carboxamide Analogs

| Compound | Organism | MIC (µM) | Reference(s) |

| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 | [8] |

| Other N-phenyl analogs | Mycobacterium tuberculosis H37Rv | > 100 µg/mL | [8] |

| Various Fungi | No significant activity | [8] |

Experimental Protocols

General Synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)

Several synthetic routes for favipiravir have been reported. A common approach involves multiple steps starting from readily available precursors.[2][4]

A Representative Synthetic Protocol:

A four-step synthesis with an overall yield of approximately 8% has been described:[2][4]

-

Amidation: Conversion of the starting material to its corresponding amide.

-

Nitration: Introduction of a nitro group onto the pyrazine ring.

-

Reduction: Reduction of the nitro group to an amino group.

-

Fluorination: Introduction of the fluorine atom to yield the final product.

For detailed reagent quantities, reaction conditions, and purification methods, it is imperative to consult the primary literature.[2][4]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral efficacy of a compound.

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Vero cells for other viruses) is prepared in 96-well plates.[9][10][11]

-

Virus Infection: The cells are infected with a known titer of the virus (expressed as multiplicity of infection, MOI) in the presence of serial dilutions of the test compound.[12]

-

Incubation: The plates are incubated to allow for viral replication and plaque formation.

-

Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.

-

Quantification: The number of plaques in the presence of the compound is compared to the number in the untreated control wells. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50%.[13]

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates as in the antiviral assay.

-

Compound Treatment: The cells are incubated with serial dilutions of the test compound (without the virus).

-

Viability Assessment: After the incubation period, cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.

-

Quantification: The absorbance is read using a plate reader, and the CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Quantification of Favipiravir by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for quantifying favipiravir in various matrices, including pharmaceutical formulations and biological samples.[14][15][16][17]

A Representative HPLC Method:

-

Column: Nucleosil C18 column (4.6 mm x 250 mm, 5 µm particle size).[16]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 50:40:10 v/v/v).[16]

-

Flow Rate: 1 mL/minute.[16]

-

Detection: UV detection at a specific wavelength (e.g., 365 nm).[16]

-

Quantification: A calibration curve is generated using standard solutions of known concentrations. The concentration of favipiravir in the sample is determined by comparing its peak area to the calibration curve. The retention time for favipiravir is typically around 2.8 minutes under these conditions.[16]

Structure-Activity Relationships and Future Directions

The antiviral activity of 5-aminopyrazine-2-carboxamide analogs is highly dependent on the substituents on the pyrazine ring and the carboxamide group. For instance, the fluorine atom at the 6-position of favipiravir is crucial for its potent anti-influenza activity. However, the non-fluorinated analog, T-1105, exhibits greater activity against other viruses like Chikungunya and Dengue.[1]

Modifications to the carboxamide nitrogen with various phenyl groups have been explored, leading to compounds with moderate antibacterial activity but a loss of antimycobacterial efficacy.[8] This highlights the specific structural requirements for different biological activities.

Future research in this area will likely focus on:

-

The synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

The development of pro-drug strategies to enhance the intracellular delivery and activation of these compounds.

-

The evaluation of these analogs against a broader range of emerging and re-emerging viral pathogens.

-

Computational modeling and docking studies to better understand the interactions with viral polymerases and guide the rational design of new inhibitors.[3]

Conclusion

The 5-aminopyrazine-2-carboxamide scaffold represents a rich source of antiviral drug candidates. The success of favipiravir has paved the way for the exploration of a wide array of structural analogs. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is essential for the continued development of novel and effective therapies for a variety of viral diseases. The detailed experimental methodologies provided herein serve as a valuable resource for researchers in this field.

References

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]

- 4. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 7. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. Enhanced Growth of Influenza Vaccine Seed Viruses in Vero Cells Mediated by Broadening the Optimal pH Range for Virus Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. impactfactor.org [impactfactor.org]

- 15. Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abap.co.in [abap.co.in]

- 17. researchgate.net [researchgate.net]

In Vitro Anti-infective Properties of Novel 5-amino-N-phenylpyrazine-2-carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-infective properties of a novel class of compounds, the 5-amino-N-phenylpyrazine-2-carboxamides. This document summarizes the key findings from foundational research, presents detailed experimental methodologies for the evaluation of these compounds, and offers visual representations of the screening workflow to aid in the design and interpretation of future studies.

Core Findings: A Quantitative Overview

A study by Zitko et al. in 2015 systematically evaluated a series of eleven novel 5-amino-N-phenylpyrazine-2-carboxamides for their potential as anti-infective agents. The investigation revealed a narrow spectrum of activity, with notable findings against specific bacterial and viral strains, while showing no significant efficacy against mycobacteria or fungi.[1][2] The quantitative data from these primary screenings are summarized below.

Antibacterial Activity

Of the eleven compounds tested, only one demonstrated measurable antibacterial activity against Staphylococcus aureus. The remaining ten compounds were inactive against this bacterium.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |

| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 |

Table 1: Antibacterial Activity of 5-amino-N-phenylpyrazine-2-carboxamides [1][2]

Antimycobacterial, Antifungal, and Antiviral Activity

The synthesized compounds were largely ineffective against mycobacterial and fungal pathogens under the tested conditions. However, several compounds exhibited moderate activity against influenza A viruses.

| Activity Type | Target Organisms | Result |

| Antimycobacterial | Mycobacterium tuberculosis H37Rv, M. kansasii, M. avium | No activity observed up to a concentration of 100 µg/mL.[1][2] |

| Antifungal | Not specified | No activity detected.[1][2] |

| Antiviral | Influenza A viruses | Several compounds showed moderate activity at tens of µM concentrations.[1][2] |

Table 2: Summary of Antimycobacterial, Antifungal, and Antiviral Screening Results

Experimental Workflow

The general pipeline for the synthesis and in vitro evaluation of the anti-infective properties of 5-amino-N-phenylpyrazine-2-carboxamides is illustrated in the following diagram. This workflow represents a logical progression from chemical synthesis to a tiered screening cascade against a panel of clinically relevant microorganisms.

Caption: General experimental workflow for the synthesis and in vitro screening of novel 5-amino-N-phenylpyrazine-2-carboxamides.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. These protocols are based on the methods described by Zitko et al. and are supplemented with standardized procedures to ensure reproducibility.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis and other mycobacterial species.

-

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterial strains (e.g., M. tuberculosis H37Rv)

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Alamar Blue reagent

-

10% Tween 80

-

Positive control (e.g., Isoniazid)

-

Negative control (DMSO)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from 1.56 to 100 µg/mL.

-

Prepare a standardized inoculum of the mycobacterial strain in Middlebrook 7H9 broth.

-

Inoculate each well with the mycobacterial suspension.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating inhibition of metabolic activity.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the MIC of the compounds against bacterial strains such as Staphylococcus aureus.

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial strains (e.g., S. aureus)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., a standard antibiotic)

-

Negative control (DMSO)

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the 96-well plates containing MHB.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Antifungal Susceptibility Testing: Broth Microdilution Method

While the initial study on 5-amino-N-phenylpyrazine-2-carboxamides did not detect antifungal activity, the following is a standard protocol for such an evaluation.

-

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium buffered with MOPS

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Fluconazole, Amphotericin B)

-

Negative control (DMSO)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the 96-well plates.

-

Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Inoculate each well with the fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

-

Antiviral Activity Assay: Cytopathic Effect (CPE) Inhibition Assay for Influenza Virus

This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect.

-

Materials:

-

96-well cell culture plates

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus strain

-

Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Oseltamivir)

-

Virus control (cells + virus)

-

Cell control (cells only)

-

-

Procedure:

-

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds in serum-free medium.

-

Remove the growth medium from the cells and infect them with a predetermined titer of influenza A virus.

-

After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Assess the cytopathic effect visually under a microscope or quantify cell viability using a colorimetric assay (e.g., MTT or neutral red uptake).

-

The EC50 (50% effective concentration) is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50%.

-

References

Synthesis Protocol for 5-amino-N-phenylpyrazine-2-carboxamides

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction